Cyclopropanedodecanoic acid structural properties and characterization
Cyclopropanedodecanoic acid structural properties and characterization
An In-Depth Technical Guide: Structural Properties and Characterization of Cyclopropanedodecanoic Acid and Related Cyclopropane Fatty Acids (CPFAs)
Executive Summary
Cyclopropane fatty acids (CPFAs) represent a highly specialized class of alicyclic lipids characterized by a strained three-carbon ring embedded within an aliphatic chain. While historically recognized primarily as structural components of bacterial membranes synthesized during environmental stress, advances in high-resolution lipidomics have repositioned CPFAs as critical biomarkers. Today, they are essential for food authentication (e.g., verifying silage-free premium dairy products like Parmigiano Reggiano) and are recognized as potent bioactive ligands in marine and botanical pharmacognosy[1],[2].
This whitepaper provides a comprehensive technical framework for the structural biology, biosynthesis, and analytical characterization of CPFAs, with a specific focus on cyclopropanedodecanoic acid derivatives, lactobacillic acid, and dihydrosterculic acid.
Structural Biology and Physicochemical Properties
The Cyclopropane Ring and Membrane Dynamics
The defining feature of a CPFA is the cis-cyclopropane ring, which introduces significant steric hindrance and a rigid kink into the hydrophobic tail of the lipid. Unlike the cis-double bonds of their unsaturated precursors, the cyclopropane ring is chemically stable against oxidative degradation (lipid peroxidation). In bacterial membranes, this modification decreases membrane fluidity and permeability, providing a robust defense mechanism against acidic environments, osmotic stress, and thermal fluctuations[3].
Focus: Cyclopropanedodecanoic Acid and Homologues
While lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) are the most abundant CPFAs in dairy and bacterial matrices[4], longer-chain derivatives such as cyclopropanedodecanoic acid, 2-octyl- (and its methyl ester) are frequently isolated in the metabolomic profiling of medicinal plants and marine algae.
Key Physicochemical Properties of Cyclopropanedodecanoic acid, 2-octyl-, methyl ester:
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Chemical Formula: C₂₄H₄₆O₂[5]
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Molecular Weight: 366.62 g/mol [5]
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Biological Occurrence: Identified as a major bioactive constituent in the marine macroalgae Caulerpa racemosa[2] and Sargassum vulgare[6], as well as the medicinal plant Scutellaria orientalis[5].
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Pharmacological Relevance: Molecular docking studies indicate that this specific CPFA derivative acts as a high-affinity ligand, exhibiting strong binding energies (-6.0 Kcal/mol) against Cytochrome P450 and lipoxygenase enzymes, suggesting significant antioxidant and anti-inflammatory potential[2].
Biosynthetic Mechanisms
The biosynthesis of CPFAs is a highly energy-intensive process catalyzed by Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme is an S-adenosylmethionine (SAM)-dependent methyltransferase that operates directly on intact phospholipid bilayers rather than free fatty acids[7],[8].
The reaction mechanism proceeds via the transfer of a methyl group from SAM to the cis-double bond of an unsaturated fatty acyl chain (e.g., cis-vaccenic acid). This transfer generates a highly reactive carbocation intermediate, which is stabilized by active-site tyrosine residues. A subsequent base-catalyzed deprotonation—facilitated by an essential bicarbonate cofactor—results in ring closure, yielding the cyclopropanated lipid and S-adenosylhomocysteine (SAH) as a byproduct[7],[8].
SAM-dependent cyclopropanation of unsaturated lipids via CFAS.
Analytical Characterization Strategies
The quantification of CPFAs in complex biological matrices (e.g., plasma, cheese, marine extracts) is notoriously difficult due to their low natural abundance (often <0.1% of total fatty acids) and the presence of co-eluting isomeric lipids[4]. Modern lipidomics relies on a dual-platform approach utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy[1].
Quantitative Data Presentation: GC-MS vs. ¹H NMR
| Analytical Metric | GC-MS (Full Scan / SIM) | High-Resolution ¹H NMR (600 MHz) |
| Primary Target Signal | FAME molecular ions (e.g., m/z 310 for DHSA) | cis-methylene protons (~ -0.33 ppm) |
| Sample Preparation | Destructive; requires FAME derivatization | Non-destructive; direct lipid extract analysis |
| Matrix Interferences | High risk of co-eluting interfering peaks in complex fats | Minimal; the upfield region is free of standard lipid signals |
| Sensitivity Enhancement | Selected Ion Monitoring (SIM) | Band-selective homonuclear decoupling |
| Limit of Detection | ~ 0.03 µmol/L[9] | Comparable to full-scan GC-MS[10] |
| Primary Utility | Isomeric separation (DHSA vs. LBA)[1] | Rapid, high-throughput screening & absolute quantitation[1] |
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Causality is embedded into every step to explain why specific chemical choices are mandatory for CPFA analysis.
Protocol 1: Mild Base-Catalyzed Lipid Extraction and FAME Synthesis for GC-MS
Acid-catalyzed transesterification (e.g., using BF₃/Methanol) is strictly prohibited in this workflow. The high ring strain of the cyclopropane moiety makes it highly susceptible to electrophilic attack, which causes ring-opening and the artifactual generation of branched-chain fatty acids.
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Matrix Homogenization: Homogenize 500 mg of the sample (e.g., lyophilized tissue or dairy) in 5 mL of Chloroform:Methanol (2:1 v/v).
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Causality: This specific biphasic ratio efficiently disrupts lipid-protein interactions, ensuring quantitative partitioning of non-polar lipids into the lower organic phase.
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Internal Standard Addition: Spike the homogenate with 50 µL of a 1 mg/mL Nonadecanoic acid (C19:0) standard.
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Self-Validation: C19:0 is an odd-chain fatty acid rarely found in nature. Its recovery rate at the end of the run validates the extraction efficiency and allows for absolute quantification.
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Base-Catalyzed Derivatization: Evaporate the lipid extract under a gentle stream of nitrogen. Reconstitute in 2 mL of hexane and add 200 µL of 2M Sodium Methoxide (NaOMe) in methanol. Vortex for 2 minutes at room temperature.
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Causality: Mild alkaline conditions successfully transesterify triglycerides into Fatty Acid Methyl Esters (FAMEs) without compromising the structural integrity of the cyclopropane ring.
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Phase Separation: Add 1 mL of saturated NaCl solution to halt the reaction. Centrifuge at 3000 x g. Extract the upper hexane layer containing the FAMEs for direct GC-MS injection.
Protocol 2: Quantitative ¹H NMR with Homonuclear Decoupling
Standard 1D ¹H NMR often lacks the Signal-to-Noise Ratio (SNR) required to detect trace CPFAs. This protocol utilizes advanced pulse sequences to overcome inherent sensitivity limits[11].
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Sample Reconstitution: Dissolve 20 mg of the dried, underivatized lipid extract in 700 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS)[4].
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Causality: CDCl₃ lacks exchangeable protons that would obscure the lipid spectrum. TMS provides an absolute 0.00 ppm chemical shift reference, which is critical because the target CPFA signal appears in the negative ppm range.
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Sample Sealing: Transfer the solution to a high-quality 5 mm NMR tube and seal immediately.
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Self-Validation: Evaporation of CDCl₃ alters the sample concentration, invalidating quantitative integration. Immediate sealing ensures volumetric integrity.
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NMR Acquisition: Acquire spectra at 600 MHz. Apply a band-selective homonuclear decoupling sequence during signal acquisition, targeting the protons adjacent to the cyclopropane ring.
Industrial and Pharmacological Applications
Food Authenticity and PDO Certification: CPFAs are now legally recognized biomarkers for premium dairy authentication. Because the bacteria responsible for CPFA synthesis thrive in fermented maize silage, high levels of DHSA in milk directly indicate silage feeding. Conversely, premium Protected Designation of Origin (PDO) products like Parmigiano Reggiano and traditional Haymilk strictly prohibit silage; thus, the absence (or strict minimization) of CPFAs verified via NMR/GC-MS serves as a molecular guarantee of authenticity[1],[10],[11].
Marine Pharmacognosy: Beyond bacterial membranes, complex CPFA derivatives like cyclopropanedodecanoic acid, 2-octyl-, methyl ester are being heavily researched for their therapeutic properties. Extracted from marine macroalgae such as Sargassum vulgare, these compounds exhibit potent free radical scavenging (DPPH) activities and are being investigated as lead compounds for novel antioxidant and anti-inflammatory nutraceuticals[2],[6].
References
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Differentiating cyclopropane fatty acids to support milk authenticity through GC-MS and NMR spectroscopy. nih.gov. 1
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Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. nih.gov. 10
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Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. acs.org. 11
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Differentiating cyclopropane fatty acids to support milk authenticity through GC–MS and NMR spectroscopy. nih.gov. 4
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Functional Beverage Made with the Seaweed Caulerpa racemosa: Antioxidant and Pharmacokinetic Properties. preprints.org. 2
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Phytochemical and pharmacological screening of Sargassium vulgare from Suez Canal, Egypt. nih.gov.6
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Chemical Composition of Methanolic Extracts of Scutellaria orientalis L.: Digitoxin and Neocurdione Detection by Gas Chromatography/Mass Spectrometry. kne-publishing.com. 5
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Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. nih.gov. 7
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Insights into E. coli Cyclopropane Fatty Acid Synthase (CFAS) Towards Enantioselective Carbene Free Biocatalytic Cyclopropanation. swan.ac.uk. 8
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Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. mdpi.com. 9
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